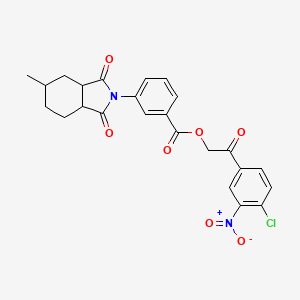![molecular formula C19H21F3O3 B3936249 2-methoxy-4-methyl-1-{4-[3-(trifluoromethyl)phenoxy]butoxy}benzene](/img/structure/B3936249.png)
2-methoxy-4-methyl-1-{4-[3-(trifluoromethyl)phenoxy]butoxy}benzene
Overview
Description
2-methoxy-4-methyl-1-{4-[3-(trifluoromethyl)phenoxy]butoxy}benzene, commonly known as MMB-4, is a synthetic cannabinoid that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound was first synthesized in 2014 by a team of researchers at the University of Southern Denmark and has since been studied for its various properties.
Mechanism of Action
MMB-4 exerts its effects by binding to the cannabinoid receptors in the brain, which are part of the endocannabinoid system. This system plays a crucial role in regulating various physiological processes, including pain, mood, appetite, and memory. By binding to these receptors, MMB-4 can modulate the activity of the endocannabinoid system, leading to various physiological effects.
Biochemical and Physiological Effects:
MMB-4 has been shown to have a range of biochemical and physiological effects, including analgesic, anxiolytic, and anti-inflammatory properties. Studies have also suggested that the compound may have neuroprotective effects, making it a potential candidate for the treatment of various neurological disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of MMB-4 for lab experiments is its high affinity for the cannabinoid receptors, which makes it a useful tool for studying the endocannabinoid system. However, one of the limitations of the compound is its relatively short half-life, which can make it difficult to study its long-term effects.
Future Directions
There are several potential future directions for research on MMB-4, including further studies on its potential therapeutic applications, as well as investigations into its mechanism of action and long-term effects. Additionally, there is a need for further research on the safety and toxicity of the compound, particularly in the context of potential clinical use.
Scientific Research Applications
MMB-4 has been studied extensively for its potential therapeutic applications, particularly in the treatment of various neurological disorders. Research has shown that the compound has a high affinity for the cannabinoid receptors in the brain, which are involved in the regulation of pain, mood, appetite, and memory.
properties
IUPAC Name |
2-methoxy-4-methyl-1-[4-[3-(trifluoromethyl)phenoxy]butoxy]benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3O3/c1-14-8-9-17(18(12-14)23-2)25-11-4-3-10-24-16-7-5-6-15(13-16)19(20,21)22/h5-9,12-13H,3-4,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXSNSEZNFKQNPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCCOC2=CC=CC(=C2)C(F)(F)F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-4-methyl-1-[4-[3-(trifluoromethyl)phenoxy]butoxy]benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-[4-(2-iodo-4-methylphenoxy)butoxy]quinoline](/img/structure/B3936167.png)
![1,3,5-trichloro-2-[3-(3-methoxyphenoxy)propoxy]benzene](/img/structure/B3936169.png)
![N-[3-(1H-benzimidazol-2-yl)-2-methylphenyl]-4-biphenylcarboxamide](/img/structure/B3936171.png)
![ethyl 2-({[(2-nitrobenzoyl)amino]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3936188.png)
![N-{[(4-bromo-2,6-dimethylphenyl)amino]carbonothioyl}-3-propoxybenzamide](/img/structure/B3936200.png)
![2-(4-methyl-3-nitrophenyl)-2-oxoethyl 2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-3-methylbutanoate](/img/structure/B3936205.png)
![2-(2,4-dichlorophenoxy)-N-[3-(dimethylamino)-4-methylphenyl]propanamide](/img/structure/B3936206.png)
![N-(3-{[2-(4,6-dimethylpyrimidin-2-yl)ethyl]amino}-3-oxopropyl)-4-fluorobenzamide](/img/structure/B3936207.png)
![5-(1,5-dimethyl-1H-pyrazol-4-yl)-4-[2-(2-fluorophenyl)ethyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3936213.png)
![2-[3-(2-bromo-4-chlorophenoxy)propoxy]-1,3-dimethoxybenzene](/img/structure/B3936219.png)
![N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-3-butoxybenzamide](/img/structure/B3936232.png)

![1-ethoxy-2-[2-(3-isopropylphenoxy)ethoxy]benzene](/img/structure/B3936239.png)
![2,4-dichloro-1-[2-(2-ethoxyphenoxy)ethoxy]benzene](/img/structure/B3936243.png)